molecular formula C13H25NO3Si B11825459 Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate

Cat. No.: B11825459
M. Wt: 271.43 g/mol
InChI Key: FCJUTSYYNJQUCH-LLVKDONJSA-N
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Description

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate typically involves the protection of a hydroxyl group with a TBDMS group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate involves the reactivity of the TBDMS protecting group. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ®-3-((tert-butyldiphenylsilyl)oxy)-4-cyanobutanoate
  • Ethyl ®-3-((trimethylsilyl)oxy)-4-cyanobutanoate
  • Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-aminobutanoate

Uniqueness

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is unique due to the presence of the TBDMS protecting group, which offers a balance between stability and reactivity. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C13H25NO3Si

Molecular Weight

271.43 g/mol

IUPAC Name

ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-cyanobutanoate

InChI

InChI=1S/C13H25NO3Si/c1-7-16-12(15)10-11(8-9-14)17-18(5,6)13(2,3)4/h11H,7-8,10H2,1-6H3/t11-/m1/s1

InChI Key

FCJUTSYYNJQUCH-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](CC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCOC(=O)CC(CC#N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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